2-[4-(2-aminoethyl)phenoxy]acetic Acid
Overview
Description
2-[4-(2-aminoethyl)phenoxy]acetic acid, also known as 2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride, is a chemical compound with the CAS Number: 55458-85-0 . It has a molecular weight of 231.68 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 2-[4-(2-aminoethyl)phenoxy]acetic acid is1S/C10H13NO3.ClH/c11-6-5-8-1-3-9 (4-2-8)14-7-10 (12)13;/h1-4H,5-7,11H2, (H,12,13);1H
. This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-[4-(2-aminoethyl)phenoxy]acetic acid is a powder that is stored at room temperature . It has a molecular weight of 231.68 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Anti-Inflammatory Agents
Phenoxy acetic acid has been investigated for its anti-inflammatory potential. Researchers have designed and synthesized novel derivatives with selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. These compounds (such as 5a–f, 7a–b, 10a–f, and 13a–b) aim to provide effective anti-inflammatory effects while minimizing adverse side effects .
Chemical Synthesis and Organic Chemistry
From an organic chemistry perspective, phenoxy acetic acid is a building block for synthesizing other compounds. Its straightforward preparation allows chemists to access a variety of derivatives, which can then be modified for specific applications.
Safety and Hazards
The safety data sheet for 2-[4-(2-aminoethyl)phenoxy]acetic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment and ensuring adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is advised .
Mechanism of Action
Target of Action
It is known that similar compounds, such as phenoxy herbicides, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
Phenoxy herbicides, including potentially 2-[4-(2-aminoethyl)phenoxy]acetic Acid, act by mimicking the auxin growth hormone indoleacetic acid (IAA). When these compounds are applied to broad-leaf plants, they induce rapid, uncontrolled growth, often referred to as "growing to death" .
Biochemical Pathways
Similar compounds, such as phenoxy herbicides, are known to inhibit plant acetyl-coa carboxylase (accase), a completely different mechanism of action to that of the auxins .
Result of Action
Similar compounds, such as phenoxy herbicides, are known to induce rapid, uncontrolled growth in broad-leaf plants, leading to their death .
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
2-[4-(2-aminoethyl)phenoxy]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-6-5-8-1-3-9(4-2-8)14-7-10(12)13/h1-4H,5-7,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPWASIVWNADCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-aminoethyl)phenoxy]acetic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.